molecular formula C19H18N2O3 B11418061 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11418061
M. Wt: 322.4 g/mol
InChI Key: QCVZICDKZJDZPU-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with a dimethyl group and an acetamide moiety attached to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indole core is then dimethylated using methyl iodide and a strong base such as sodium hydride.

    Acetamide Formation: The dimethylated indole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.

    Methoxyphenyl Substitution: Finally, the acetamide intermediate is coupled with 4-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the dimethyl and methoxy groups.

    2-(1,2-dimethyl-1H-indol-3-yl)-N-phenylacetamide: Lacks the methoxy group.

    2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Lacks the dimethyl groups.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of both dimethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C19H18N2O3/c1-12-17(15-6-4-5-7-16(15)21(12)2)18(22)19(23)20-13-8-10-14(24-3)11-9-13/h4-11H,1-3H3,(H,20,23)

InChI Key

QCVZICDKZJDZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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